molecular formula C13H15Cl2N3O2 B14334669 3-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)pentane-1,3-diol CAS No. 111749-64-5

3-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)pentane-1,3-diol

Cat. No.: B14334669
CAS No.: 111749-64-5
M. Wt: 316.18 g/mol
InChI Key: PJQYKFJMKABWCU-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)pentane-1,3-diol is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the dichlorophenyl and triazolyl groups in the molecule suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)pentane-1,3-diol typically involves the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorobenzene, undergoes a series of reactions to introduce functional groups necessary for further transformations.

    Introduction of the Triazole Ring: The intermediate is then reacted with a triazole precursor under specific conditions, such as the use of a base and a suitable solvent, to form the triazole ring.

    Formation of the Pentane-1,3-diol Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)pentane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert certain functional groups to alcohols or amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can introduce various functional groups to the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme activities or cellular processes.

    Medicine: Possible development as a pharmaceutical agent due to its triazole moiety, which is known for antifungal and antimicrobial properties.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: A triazole compound with broad-spectrum antifungal activity.

    Voriconazole: Known for its effectiveness against a wide range of fungal infections.

Uniqueness

3-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)pentane-1,3-diol is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

111749-64-5

Molecular Formula

C13H15Cl2N3O2

Molecular Weight

316.18 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)pentane-1,3-diol

InChI

InChI=1S/C13H15Cl2N3O2/c1-2-13(20,10-4-3-9(14)5-11(10)15)12(6-19)18-8-16-7-17-18/h3-5,7-8,12,19-20H,2,6H2,1H3

InChI Key

PJQYKFJMKABWCU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C=C1)Cl)Cl)(C(CO)N2C=NC=N2)O

Origin of Product

United States

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